3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a 4-fluorobenzylsulfanyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation using cyclohexyl halides.
Attachment of the 4-Fluorobenzylsulfanyl Group: The 4-fluorobenzylsulfanyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cell membrane integrity and function, leading to cell death in microbial organisms. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure, known for its broad-spectrum biological activity.
4-Phenyl-1,2,4-triazole: A derivative with a phenyl group, used in medicinal chemistry for its antifungal properties.
4-Benzyl-1,2,4-triazole: A derivative with a benzyl group, investigated for its antimicrobial activity.
Uniqueness
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to the combination of the cyclohexyl, ethyl, and 4-fluorobenzylsulfanyl groups, which impart specific chemical and biological properties. This unique structure can lead to distinct interactions with biological targets and potentially novel therapeutic applications.
Properties
IUPAC Name |
3-cyclohexyl-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h8-11,14H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNSUFQDKJYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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